6-Chloro-2,4-diiodo-3-methylphenol
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Overview
Description
6-Chloro-2,4-diiodo-3-methylphenol is a halogenated phenol derivative characterized by the presence of chlorine and iodine atoms on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,4-diiodo-3-methylphenol typically involves the halogenation of 3-methylphenol (m-cresol). The process includes the following steps:
Chlorination: 3-methylphenol is first chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce the chlorine atom at the 6-position.
Iodination: The chlorinated product is then subjected to iodination using iodine and an oxidizing agent like potassium iodate (KIO3) to introduce iodine atoms at the 2 and 4 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: These reactors ensure controlled reaction conditions and efficient mixing of reactants.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,4-diiodo-3-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the phenol group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of dehalogenated phenols or reduced phenolic compounds.
Scientific Research Applications
6-Chloro-2,4-diiodo-3-methylphenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Chloro-2,4-diiodo-3-methylphenol involves its interaction with biological molecules. The compound can:
Disrupt cell membranes: The halogen atoms can interact with lipid bilayers, leading to increased membrane permeability and cell lysis.
Inhibit enzyme activity: The phenol group can interact with enzymes, inhibiting their activity and affecting cellular processes.
Generate reactive oxygen species (ROS): The compound can undergo redox reactions, generating ROS that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: Another halogenated phenol with similar antimicrobial properties.
2,4-Dichloro-3-methylphenol: A compound with two chlorine atoms instead of iodine, used in similar applications.
2,4,6-Trichlorophenol: A more heavily chlorinated phenol with strong antimicrobial properties.
Uniqueness
6-Chloro-2,4-diiodo-3-methylphenol is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C7H5ClI2O |
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Molecular Weight |
394.37 g/mol |
IUPAC Name |
6-chloro-2,4-diiodo-3-methylphenol |
InChI |
InChI=1S/C7H5ClI2O/c1-3-5(9)2-4(8)7(11)6(3)10/h2,11H,1H3 |
InChI Key |
FBIBMDBYSDTDPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1I)O)Cl)I |
Origin of Product |
United States |
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